

Technical Guide: 3-Chloropyrazine 1-oxide (CAS Number: 6863-76-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloropyrazine 1-oxide

Cat. No.: B1347225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and synthesis of **3-Chloropyrazine 1-oxide**, a key intermediate in pharmaceutical and agrochemical research.

Chemical Identification and Properties

CAS Number: 6863-76-9

Molecular Formula: C₄H₃ClN₂O

Molecular Weight: 130.53 g/mol

Synonyms: 2-Chloropyrazine 4-oxide, 3-chloro-1-oxidopyrazin-1-ium

Table 1: Physical and Chemical Properties

Property	Value	Source
Melting Point	97-98 °C	
Boiling Point	373.5°C at 760 mmHg	
Density	1.44 g/cm ³	
Flash Point	179.7°C	
Vapor Pressure	0.0±0.8 mmHg at 25°C (Predicted)	
Refractive Index	1.601	

Safety and Hazard Information

While a specific, comprehensive Safety Data Sheet (SDS) for **3-Chloropyrazine 1-oxide** (CAS 6863-76-9) is not readily available in the public domain, safety data for structurally similar compounds, such as other chlorinated pyrazines and pyridine N-oxides, can provide guidance on potential hazards. The following information is based on data for analogous compounds and should be used with caution pending a formal hazard assessment of **3-Chloropyrazine 1-oxide**.

GHS Hazard Classification (Anticipated)

Based on data for similar compounds, **3-Chloropyrazine 1-oxide** may be classified as:

- Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2][3]
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
- Acute Toxicity, Inhalation (Category 2 or 4): Fatal or harmful if inhaled.[1][2]

GHS Pictograms (Anticipated)

Skull and Crossbones

GHS06: Acute Toxicity (fatal or toxic)

GHS07: Skin and eye irritation, acute toxicity (harmful)

Table 2: GHS Hazard and Precautionary Statements (Anticipated)

Category	Code	Statement
Hazard Statements	H301/H302	Toxic/Harmful if swallowed.
H315		Causes skin irritation.
H319		Causes serious eye irritation.
H330/H332		Fatal/Harmful if inhaled.
Precautionary Statements		
Prevention	P260	Do not breathe dust/fume/gas/mist/vapors/spr ay. [1] [2]
P264		Wash skin thoroughly after handling. [1]
P270		Do not eat, drink or smoke when using this product. [1]
P271		Use only outdoors or in a well- ventilated area. [1]
P280		Wear protective gloves/protective clothing/eye protection/face protection. [3]
Response	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1]
P302+P352		IF ON SKIN: Wash with plenty of soap and water.
P304+P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do.

Continue rinsing.[\[3\]](#)

Storage	P403+P233	Store in a well-ventilated place. Keep container tightly closed. [2]
P405	Store locked up.	
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of 3-Chloropyrazine 1-oxide

The synthesis of **3-Chloropyrazine 1-oxide** is typically achieved through the N-oxidation of 2-chloropyrazine. While a specific detailed protocol for this exact transformation is not widely published, a general and adaptable procedure can be derived from established methods for the N-oxidation of similar heterocyclic compounds, such as 2-chloropyridine.

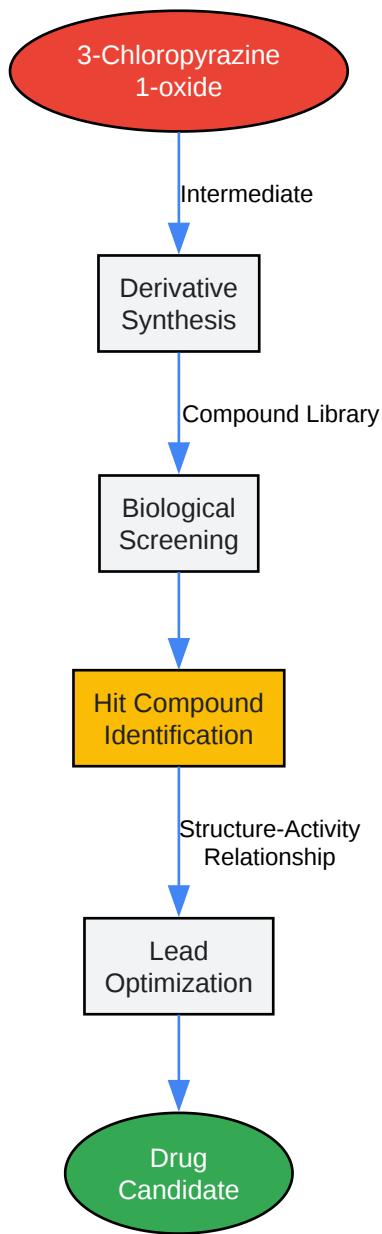
General Experimental Protocol: N-oxidation of 2-Chloropyrazine

This protocol is based on the oxidation of 2-chloropyridine and may require optimization for 2-chloropyrazine.

Materials and Equipment:

- 2-Chloropyrazine
- Hydrogen peroxide (30-35% solution)
- Tungstic acid
- Concentrated sulfuric acid
- Calcium hydroxide

- Dilute hydrochloric acid
- Four-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Reflux condenser
- Constant pressure dropping funnel
- Water bath
- Filtration apparatus
- Rotary evaporator


Procedure:

- Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add 2-chloropyrazine (e.g., 25 mL), distilled water (e.g., 28 mL), concentrated sulfuric acid (e.g., 1.1 mL), and tungstic acid (e.g., 2.2 g).
- Initiation of Reaction: Begin stirring the mixture and heat the flask in a water bath to 70-80°C.
- Addition of Oxidant: Once the reaction temperature is stable, add hydrogen peroxide (e.g., 30 mL) dropwise from the constant pressure dropping funnel over a period of approximately 12 hours, maintaining the temperature between 70-80°C.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 75-80°C for an additional 24 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.
- Work-up:
 - Cool the reaction mixture to room temperature.

- Prepare a calcium hydroxide emulsion by adding calcium oxide to distilled water. Use this emulsion to neutralize the reaction mixture to a pH of 6-7.
- Stir the neutralized mixture at room temperature for 1 hour to precipitate calcium tungstate.
- Filter the precipitate and wash it with water.
- To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.
- Concentrate the solution by vacuum distillation to obtain the crude solid product.

- Purification: The crude **3-Chloropyrazine 1-oxide** can be further purified by recrystallization from an appropriate solvent.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymancell.com [cdn.caymancell.com]
- 3. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Technical Guide: 3-Chloropyrazine 1-oxide (CAS Number: 6863-76-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347225#3-chloropyrazine-1-oxide-cas-number-and-safety-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

